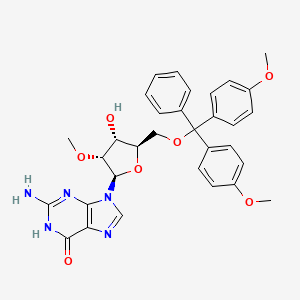

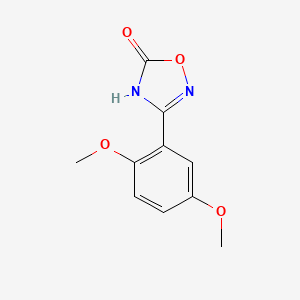

![molecular formula C8H16N2O2 B1449891 (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 1419076-01-9](/img/structure/B1449891.png)

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

説明

The compound is a type of spiro compound . Spiro compounds are a class of organic compounds that have a unique structure consisting of two or more rings that share a single atom . They are often used in the synthesis of biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine” were not found, related spiro compounds have been synthesized through various methods. For instance, the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was achieved by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .科学的研究の応用

Synthesis of Spirotetramat

Spirotetramat is a second-generation insecticide known for its efficacy and safety for crops. The synthesis of spirotetramat involves ®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine as a key intermediate. The compound’s unique two-way internal absorption and transport properties allow it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .

Construction of Spiro[4.5]decane Skeletons

The spiro[4.5]decane skeleton is significant in medicinal chemistry and the pharmaceutical industry due to its presence in bioactive molecules with useful biological properties. A Rh(I)-catalyzed dimerization process using ene-vinylidenecyclopropanes constructs products containing spiro[4.5]decane skeletons, where ®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine can play a role in the synthesis of these compounds .

Organic Synthesis Methodologies

This compound is involved in organic synthesis methodologies that aim for high-yield and cost-effective production. It is used in multi-step reaction sequences that include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation, highlighting its versatility in organic synthesis .

Pharmaceutical Research

In pharmaceutical research, the spiro[4.5]decane moiety, which can be derived from ®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine , is found in several natural products with biological activity. These include compounds like β-vetivone and hinesol, which have shown potential in treating conditions such as leukemia .

Agrochemical Development

The compound’s role in the development of agrochemicals like spirotetramat underscores its importance in creating products that meet the stringent requirements for activity, dosage, spectrum of efficacy, and environmental safety. Its application in this field is crucial for sustainable agricultural practices .

Cost-Effective Synthesis Processes

The compound is central to developing simple, fast, and cost-effective synthesis processes for various diazaspiro[4.5]decane derivatives. These processes are characterized by high yields and the absence of the need for further purification, making it valuable for industrial-scale chemical production .

特性

IUPAC Name |

[(7R)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHWJFPMQSLMO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CC12OCCO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)

![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)

![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)

![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)

![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)